Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
“Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate” is 1S/C9H9N3O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate” is a yellow to brown solid . The compound is stable under normal temperatures and pressures. It should be stored at temperatures between 2-8°C .Scientific Research Applications
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB .
Synthesis of Imidazo[1,2-a]pyridines
- Scientific Field : Organic Chemistry
- Summary of Application : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed .
- Methods of Application : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
- Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Antimalarial Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against malaria .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against malaria .
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against various types of cancer .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against various types of cancer .
Safety And Hazards
properties
IUPAC Name |
methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFPAYNERCLUMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CN=C2C(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680525 |
Source
|
Record name | Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate | |
CAS RN |
1160994-94-4 |
Source
|
Record name | Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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